2-Ethoxyethylamine
Overview
Description
2-Ethoxyethylamine is an organic compound with the molecular formula C4H11NO. It is a colorless to almost colorless liquid with a characteristic amine odor. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyethylamine can be synthesized through several methods. One common method involves the reaction of 2-ethoxyethanol with ammonia in the presence of a catalyst such as copper-cobalt on alumina-diatomite. The reaction is carried out under specific temperature and pressure conditions to ensure optimal yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous feeding of 2-ethoxyethanol, ammonia, and hydrogen into a preheater. The mixture is then vaporized and passed through a fixed-bed reactor containing the catalyst. The resulting product is condensed, cooled, and separated into gas and liquid phases to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethoxyacetaldehyde, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-Ethoxyethylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethoxyethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to various bioactive compounds, influencing metabolic pathways and cellular functions. Its amine group allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
2-Methoxyethylamine: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Propoxyethylamine: Contains a propoxy group, leading to different chemical properties and reactivity.
2-Butoxyethylamine: Features a butoxy group, which affects its solubility and reactivity.
Uniqueness: 2-Ethoxyethylamine is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethoxy group provides a specific set of chemical properties that differentiate it from other similar compounds, such as increased solubility in organic solvents and a distinct reactivity profile .
Properties
IUPAC Name |
2-ethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGIOCZAQDIBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059392 | |
Record name | Ethanamine, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110-76-9 | |
Record name | Ethoxyethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxyethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxyethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of 2-ethoxyethylamine in battery technology?
A1: Research shows that this compound plays a crucial role in lithium-carbon dioxide (Li-CO2) battery development. It acts as a mediator in CO2 capture and conversion, significantly enhancing the battery's discharge reaction. [] This is achieved through the chemisorption of this compound with CO2, facilitating electrochemical reduction at higher discharge potentials (approximately 2.9 V vs. Li/Li+) compared to physically dissolved CO2, which is inactive in the amine's absence. [] This process primarily forms solid-phase lithium carbonate (Li2CO3) and results in high discharge capacities exceeding 1000 mAh/g c. [] This highlights the potential of integrating CO2 capture chemistry with non-aqueous batteries for improved CO2 conversion reactions. [] You can find more details about this in the paper published by Zhou et al. (2014). []
Q2: How effective is this compound in the synthesis of this compound?
A2: Studies have demonstrated that a Cu-Co-Ru-Mg-Cr/Al2O3 catalyst, prepared via impregnation, effectively catalyzes the synthesis of this compound through the amination of 2-ethoxyethanol. [, , ] Under optimized reaction conditions, this method achieves a 93% conversion rate of 2-ethoxyethanol and a 95% selectivity for this compound. [, , ]
Q3: Can you explain the role of this compound in the study of ethanolamine-ammonia lyase?
A3: Researchers utilize this compound as a substrate to investigate the reaction mechanism of the enzyme ethanolamine-ammonia lyase. []
Q4: How does this compound contribute to the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes?
A4: this compound serves as a hydrophilic amine in the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes. It reacts with a precursor polysilsesquioxane, incorporating hydrophilic amino components that impart amphiphilic properties. [] The resulting polysilsesquioxane derivative exhibits thermoresponsive behavior, demonstrating a lower critical solution temperature in aqueous solutions and an upper critical solution temperature in nitromethane solutions. []
Q5: What is the significance of this compound in the development of myocardial perfusion imaging agents?
A5: this compound is a key component in the synthesis of bis(dimethoxypropylphosphinoethyl)-ethoxyethylamine (PNP5), a ligand used in the preparation of technetium-99m-labeled heterocomplexes for myocardial perfusion imaging. [] The hydrochloride salt of PNP5 is synthesized from this compound and 3-chloro-1-propanol in a multistep process. [] The resulting [99mTcN(PNP5)(DTC)]+ complex, where DTC represents dithiocarbamate, shows promising potential as a myocardial perfusion imaging agent. []
Q6: How does this compound contribute to research on respiratory mucosal immunity?
A6: In studies investigating the efficacy of nasal vaccines, researchers employed this compound to inactivate the Sendai virus. [] The this compound-inactivated vaccine demonstrated almost complete protection against respiratory infection in mice. [] This research highlights the potential of using amine-inactivated viruses for developing effective nasal vaccines. []
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